![molecular formula C15H16ClN3O2 B12309272 2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12309272.png)
2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino acid backbone and a diazenyl-substituted phenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives to form the diazonium salt. This is followed by a coupling reaction with a suitable phenyl compound to introduce the diazenyl group. The final step involves the incorporation of the amino acid moiety through a series of condensation and protection-deprotection steps. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures the reproducibility and quality of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The amino acid moiety allows for interactions with proteins and enzymes, potentially modulating their functions. These interactions can lead to various biological effects, including alterations in gene expression and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid
- (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid methyl ester
- (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid ethyl ester
Uniqueness
The hydrochloride salt form of (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts. Additionally, the specific arrangement of functional groups in this compound provides unique reactivity and interaction profiles, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H16ClN3O2 |
|---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H15N3O2.ClH/c16-14(15(19)20)10-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,19,20);1H |
InChI Key |
LRSKKAMIJGFIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


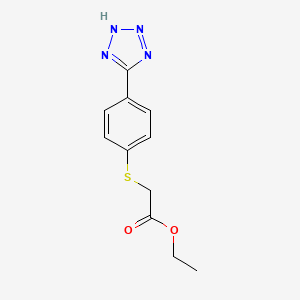
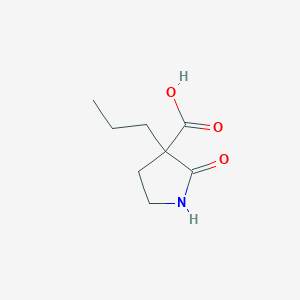




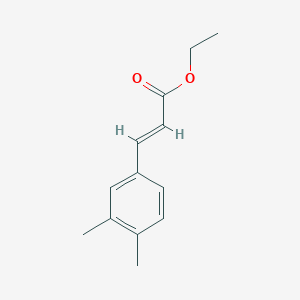
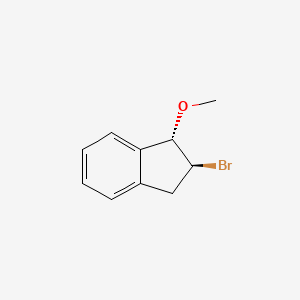
![rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis](/img/structure/B12309242.png)
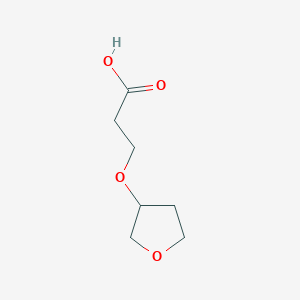

![5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B12309259.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
![(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate](/img/structure/B12309274.png)
